molecular formula C21H30N2O2 B5645975 [(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol

[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol

Cat. No. B5645975
M. Wt: 342.5 g/mol
InChI Key: RRZXNMHJULPVHN-WOJBJXKFSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "[[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol]" involves multiple steps, including the formation of key intermediates and the use of catalysts or reagents that enable specific reactions to occur under controlled conditions. The synthesis process often employs techniques such as condensation reactions, hydrogenation, and functional group transformations, as seen in similar compounds (S. Prasad et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and the conformation of its cyclic components. For instance, compounds with piperidinyl and pyrrolidinyl groups often exhibit chair conformations and specific orientations of substituents that influence their reactivity and interactions (S. Naveen et al., 2015).

properties

IUPAC Name

2,3-dihydro-1H-inden-5-yl-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c24-15-20-14-23(13-19(20)12-22-9-2-1-3-10-22)21(25)18-8-7-16-5-4-6-17(16)11-18/h7-8,11,19-20,24H,1-6,9-10,12-15H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXNMHJULPVHN-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CN(CC2CO)C(=O)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-inden-5-yl-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone

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